molecular formula C22H19N3O2 B187827 Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate CAS No. 136304-78-4

Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate

Cat. No. B187827
Key on ui cas rn: 136304-78-4
M. Wt: 357.4 g/mol
InChI Key: LERUETMARSWZRK-UHFFFAOYSA-N
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Patent
US05243054

Procedure details

To a solution of methyl 3-amino-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]benzoate (2.03 g) in ethyl orthocarbonate (5 ml) was added acetic acid (0.37 g), and the mixture was stirred for one hour at 80° C. The reaction mixture was concentrated, and the residue was dissolved in ethyl acetate. The solution was washed with an aqueous solution of sodium hydrogencarbonate and water. The solvent was evaporated to dryness to give crystals. Recrystallization of the crystals from ethyl acetate - hexane afforded colorless crystals (2.01 g, 86%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
ethyl orthocarbonate
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[C:26]#[N:27])=[CH:16][CH:15]=2)=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(O)(=O)C.[C:32]([O-])([O-])([O-])[O:33][CH2:34][CH3:35]>>[C:26]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=1[C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:12]2[C:3]3[C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:9][CH:10]=[CH:11][C:2]=3[N:1]=[C:32]2[O:33][CH2:34][CH3:35])=[CH:15][CH:16]=1)#[N:27]

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)NCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
Name
Quantity
0.37 g
Type
reactant
Smiles
C(C)(=O)O
Name
ethyl orthocarbonate
Quantity
5 mL
Type
reactant
Smiles
C(OCC)([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution was washed with an aqueous solution of sodium hydrogencarbonate and water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crystals from ethyl acetate - hexane afforded colorless crystals (2.01 g, 86%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(=NC2=C1C(=CC=C2)C(=O)OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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